molecular formula C10H8N2OS B8691497 Benzalthiohydantoin CAS No. 4168-81-4

Benzalthiohydantoin

Cat. No. B8691497
CAS RN: 4168-81-4
M. Wt: 204.25 g/mol
InChI Key: YXMBDTHHYFCMKP-UHFFFAOYSA-N
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Patent
US07919630B2

Procedure details

5-Benzylidene-2-thiohydantoin (24.5 g, 0.12 mol) was dissolved in 150 mL of acetic acid in a flask equipped with a thermometer, a mechanical stirrer, a reflux condenser, and argon pressure. Zinc dust (11.8 g, 0.18 mol) was added, and the flask was immersed in a 130° bath. After 2.5 hr at reflux, HPLC analysis showed no starting material. The mixture was allowed to cool to 50°, and a 500 mL portion of methanol was added. The mixture was returned to reflux, for about 5 min and was then allowed to cool to 63°. The hot mixture was filtered through Whatman #4 paper. The filtrate was concentrated to a paste in vacuo. The residue was mixed with 400 mL of a 3:7 mixture of isopropanol:dichloromethane. The solution was filtered and washed with 1×200 mL and 1×100 mL of water and 1×100 mL of saturated aqueous sodium chloride. After the solution had been filtered through 1 PS paper, it was concentrated at aspirator pressure and high vacuum to yield 17.5 g (71%). HPLC analysis indicated a purity of 78% at 210 nm. NMR (d6-DMSO) δ 12.1 (bs, 1H), 10.7 (bs, 1H), 7.8 (s, 5H), 5.2 (t, 1H), 3.6 (d, 2H).
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
11.8 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[C:8]1[NH:12][C:11](=[S:13])[NH:10][C:9]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO>C(O)(=O)C.[Zn]>[CH2:1]([CH:8]1[NH:12][C:11](=[S:13])[NH:10][C:9]1=[O:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
24.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=C1C(NC(N1)=S)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
11.8 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer, a mechanical stirrer, a reflux condenser, and argon pressure
CUSTOM
Type
CUSTOM
Details
was immersed in a 130°
TEMPERATURE
Type
TEMPERATURE
Details
After 2.5 hr at reflux
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 50°
TEMPERATURE
Type
TEMPERATURE
Details
to reflux, for about 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 63°
FILTRATION
Type
FILTRATION
Details
The hot mixture was filtered through Whatman #4 paper
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a paste in vacuo
ADDITION
Type
ADDITION
Details
The residue was mixed with 400 mL of a 3:7 mixture of isopropanol
FILTRATION
Type
FILTRATION
Details
The solution was filtered
WASH
Type
WASH
Details
washed with 1×200 mL and 1×100 mL of water and 1×100 mL of saturated aqueous sodium chloride
FILTRATION
Type
FILTRATION
Details
After the solution had been filtered through 1 PS paper, it
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated at aspirator pressure and high vacuum
CUSTOM
Type
CUSTOM
Details
to yield 17.5 g (71%)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)C1C(NC(N1)=S)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.